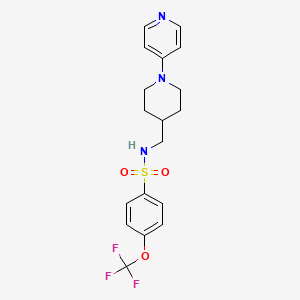

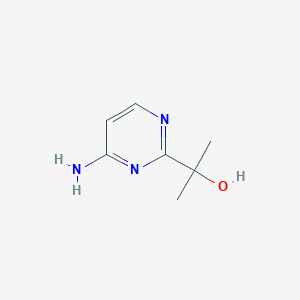

2-(4-Aminopyrimidin-2-yl)propan-2-ol

説明

“2-(4-Aminopyrimidin-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 1434053-14-1 . It has a molecular weight of 153.18 and its IUPAC name is 2-(4-aminopyrimidin-2-yl)propan-2-ol . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

While specific synthesis methods for “2-(4-Aminopyrimidin-2-yl)propan-2-ol” were not found in the search results, a related compound, 2-aminopyrimidine derivatives, were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

The InChI code for “2-(4-Aminopyrimidin-2-yl)propan-2-ol” is 1S/C7H11N3O/c1-7(2,11)6-9-4-3-5(8)10-6/h3-4,11H,1-2H3, (H2,8,9,10) . This indicates that the compound has a molecular formula of C7H11N3O .

Physical And Chemical Properties Analysis

“2-(4-Aminopyrimidin-2-yl)propan-2-ol” is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 153.18 and a molecular formula of C7H11N3O .

科学的研究の応用

Antitrypanosomal Activity

2-Aminopyrimidine derivatives, which include 2-(4-Aminopyrimidin-2-yl)propan-2-ol, have been tested for their in vitro activities against Trypanosoma brucei rhodesiense , a causative organism of sleeping sickness . Some of these compounds exhibited quite good antitrypanosomal activity .

Antiplasmodial Activity

These compounds have also been tested against Plasmodium falciparum NF54 , a causative organism of malaria . Some of them showed excellent antiplasmodial activity . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination .

Cytotoxic Properties

The cytotoxic properties of these compounds were determined with L-6 cells (rat skeletal myoblasts) . This could potentially lead to applications in cancer research.

Protein Kinase Inhibitory Potency

The planar pyrido[3,4-g]quinazoline tricyclic system, which includes 2-aminopyrimidine derivatives, was found to maintain the protein kinase inhibitory potency in a series of compounds . This suggests potential applications in the development of new drugs for diseases related to protein kinases.

Drug Development

Given its potential antitrypanosomal and antiplasmodial activities, 2-(4-Aminopyrimidin-2-yl)propan-2-ol could be used in the development of new drugs for the treatment of sleeping sickness and malaria .

将来の方向性

The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, which are structurally similar to “2-(4-Aminopyrimidin-2-yl)propan-2-ol”, has developed in several priority directions over the past 20 years . These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents . This suggests potential future directions for research involving “2-(4-Aminopyrimidin-2-yl)propan-2-ol”.

特性

IUPAC Name |

2-(4-aminopyrimidin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-7(2,11)6-9-4-3-5(8)10-6/h3-4,11H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRUQDDLPPKCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)

![2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2369427.png)

![2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2369429.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)